molecular formula C23H26O7 B3328099 Olgoferin CAS No. 41989-31-5

Olgoferin

Cat. No. B3328099
CAS RN: 41989-31-5
M. Wt: 414.4 g/mol
InChI Key: ZXRNSWURARYCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olgoferin is a peptide-based compound that has been extensively studied for its potential therapeutic applications. It is synthesized using solid-phase peptide synthesis and has been shown to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Cytotoxic and Melanin Inhibitory Potential

Olgoferin, a sesquiterpene lactone isolated from the plant Ferula penninervis, has shown promising in vitro cytotoxic potential against prostate cancer cells (LNCaP and epithelial prostate PNT2 cells). Additionally, it exhibits potent melanin release inhibition in murine melanoma B16F10 cells. These findings suggest this compound as a potential therapeutic agent for anti-prostate cancer and skin depigmentation treatments (Luca et al., 2021).

Structural Confirmation and Reconsideration

Research on Ferula olgae, another plant species, confirmed the structure of this compound through chemical reactions. This study also reconsidered the structures of other similar compounds, highlighting the importance of accurate structural identification in understanding the biological activities and therapeutic potentials of such compounds (Konovalova et al., 1972).

properties

IUPAC Name

[3,6,9-trimethyl-3-(2-methylprop-2-enoyloxy)-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O7/c1-10(2)20(25)28-15-9-13(6)16-14(24)8-12(5)17(16)19-18(15)23(7,22(27)29-19)30-21(26)11(3)4/h8,15,17-19H,1,3,9H2,2,4-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRNSWURARYCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)C(=C)C)C(C(=O)O3)(C)OC(=O)C(=C)C)C(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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